N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-benzhydryl-N-(2,5-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-30-22-13-14-24(31-2)23(19-22)27-26(32)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJOAKBGLNAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the reaction of 2,5-dimethoxyaniline with diphenylmethylpiperazine in the presence of a carbothioamide reagent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Chemical Reactivity
While direct data for the diphenylmethyl-substituted compound is absent, analogous piperazine-1-carbothioamides exhibit the following reactivity:
Functional Group Transformations
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Carbothioamide Reactivity :
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Alkylation : Reaction with alkyl halides to form thioester derivatives.
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Hydrolysis : Conversion to carboxamide under acidic/basic conditions.
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Piperazine Ring Interactions :
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Protonation : Basic nitrogen atoms may interact with acids.
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Coordination : Potential binding to metal ions in catalytic systems.
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Substituent-Specific Reactions
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Methoxy Groups :
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Demethylation : Cleavage under strong acidic conditions.
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Electrophilic Substitution : Possible bromination/chlorination at ortho/para positions.
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Diphenylmethyl Group :
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Hydrolase Activity : Potential cleavage via enzymatic degradation (hypothetical).
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Redox Sensitivity : Possible oxidation/reduction of the benzyl group.
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Analytical and Purification Methods
For piperazine derivatives, common techniques include:
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NMR Spectroscopy : Structural confirmation of intermediates and final products.
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Mass Spectrometry : Verification of molecular weight (e.g., analogous compound PubChem CID 44755432: 380.4 g/mol ).
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Chromatography : Silica gel or gel-permeation chromatography for purification .
Biological Relevance
Though not explicitly studied for the diphenylmethyl derivative, piperazine-1-carbothioamides are explored for:
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Enzyme Inhibition : PHGDH inhibitors (e.g., NCT-502/503) demonstrate efficacy in serine metabolism modulation .
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Neuroprotective Effects : Historical use in cerebral anoxia protection (WO1990013539A1) .
Comparison of Analogous Compounds
Scientific Research Applications
Organic Synthesis
N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds.
Research indicates that this compound exhibits significant biological activity, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, modifications to the piperazine structure have been evaluated against HCT-116 colon cancer cells, demonstrating varying levels of cytotoxicity.
- Antimicrobial Properties : Related compounds have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its interactions with specific molecular targets such as enzymes and receptors make it a candidate for drug development:
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may play a role in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory pathways, indicating potential use in treating inflammatory disorders.
Anticancer Studies
A notable study evaluated a series of piperazine derivatives for their anticancer properties. The results indicated that structural modifications significantly influenced the compounds' cytotoxic effects against cancer cell lines. This highlights the importance of chemical structure in determining biological activity.
Antimicrobial Activity
Research on related compounds demonstrated varying levels of antimicrobial efficacy against pathogenic bacteria. These findings suggest that this compound could be developed into effective antimicrobial agents.
In Vivo Studies
Animal model studies have shown promising results regarding the efficacy of these compounds in inhibiting tumor growth. Such studies are crucial for evaluating the potential therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Key Observations:
- Carbothioamide vs.
- Substituent Effects : The diphenylmethyl group increases lipophilicity, likely improving blood-brain barrier penetration compared to simpler analogs like N,4-diethylpiperazine-1-carbothioamide .
- Methoxy Groups : The 2,5-dimethoxyphenyl moiety may confer antioxidant properties, as seen in structurally related hydrazinecarbothioamides (e.g., radical scavenging activity in ) .
Pharmacological Profile Comparisons
Antimicrobial Activity:
- N,4-Diethylpiperazine-1-carbothioamide exhibits broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL) , while the diphenylmethyl group in the target compound may enhance activity against Gram-positive pathogens due to improved membrane interaction.
Anticancer Potential:
- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () shows potent anticancer activity (IC₅₀ = 0.8 µM in MCF-7 cells), suggesting that the carbothioamide group and aromatic substituents are critical for cytotoxicity. The target compound’s dimethoxyphenyl group may similarly induce apoptosis via reactive oxygen species (ROS) modulation .
Physicochemical Properties
| Property | Target Compound | N-(4-Methoxyphenyl)-4-methylpiperazine-1-carbothioamide | N,4-Diethylpiperazine-1-carbothioamide |
|---|---|---|---|
| LogP | ~5.2 (predicted) | ~2.8 | ~1.5 |
| Solubility | Low (DMSO-soluble) | Moderate (aqueous solubility = 0.1 mg/mL) | High (aqueous solubility = 5 mg/mL) |
| Molecular Weight | 454.6 g/mol | 264.4 g/mol | 201.3 g/mol |
- The target compound’s high LogP reflects its diphenylmethyl and dimethoxyphenyl groups, which may limit aqueous solubility but enhance tissue permeability .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its therapeutic potential against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 351.49 g/mol. The compound is achiral and lacks defined stereocenters, indicating that it may exhibit consistent biological activity across different environments due to its structural simplicity .
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents to introduce the carbothioamide functionality. Various studies have focused on optimizing the synthetic routes to enhance yield and purity while minimizing by-products .
Antimicrobial Activity
Research has shown that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In particular, compounds with bulky lipophilic groups have demonstrated enhanced activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 11.53 µM . This suggests that the diphenylmethyl group contributes positively to the antimicrobial efficacy.
Anti-inflammatory Effects
In vitro studies have indicated that certain piperazine derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. These compounds achieved up to 65% inhibition at concentrations around 10 µM, demonstrating their potential as anti-inflammatory agents .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of piperazine derivatives against oxidative stress-induced cell death. For example, in cellular models exposed to hydrogen peroxide (H₂O₂), certain derivatives exhibited protective effects by stabilizing mitochondrial membranes and reducing reactive oxygen species (ROS) production . This suggests a promising application in treating neurodegenerative diseases.
Case Studies
- Anti-tuberculosis Activity : In a study evaluating various piperazine derivatives against Mtb H37Rv, this compound showed significant inhibition rates compared to standard treatments. The structural modifications led to improved lipophilicity, enhancing its penetration and efficacy against bacterial membranes .
- Inflammation Models : A series of piperazine-based compounds were tested for their ability to modulate inflammatory pathways. The results indicated that compounds similar to this compound could significantly reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide, and what reaction conditions optimize yield and purity?
- Methodology :
- Stepwise synthesis : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a substituted aniline (e.g., 2,5-dimethoxyaniline) with a piperazine precursor (e.g., 4-(diphenylmethyl)piperazine) in the presence of a thiocarbonylating agent like thiophosgene or Lawesson’s reagent .
- Key conditions : Use of bases (e.g., DBU) to deprotonate intermediates, inert atmospheres to prevent oxidation, and polar aprotic solvents (e.g., DMF, DCM) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- 1H/13C NMR : To verify substituent positions on the piperazine ring and aromatic protons (e.g., methoxy groups at 2,5-positions) .
- IR spectroscopy : Confirmation of carbothioamide (C=S stretch ~1200–1250 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- Mass spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., calculated m/z for C₃₁H₃₃N₃O₂S) .
Q. What are the preliminary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Solubility : Likely low aqueous solubility due to aromatic and hydrophobic substituents; recommend DMSO for stock solutions (tested up to 10 mM) .
- Stability : Stable at room temperature in dark, anhydrous conditions. Monitor degradation via HPLC under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) stress .
Q. What in vitro biological assays are suitable for initial pharmacological screening?
- Enzyme inhibition : Test against kinases (e.g., CK1δ) or metabolic enzymes (e.g., PHGDH) using fluorescence-based assays .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Approach :
- Target selection : Prioritize enzymes with known piperazine-carbothioamide interactions (e.g., PHGDH, CK1δ) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds (carbothioamide NH with catalytic residues) and hydrophobic interactions (diphenylmethyl group) .
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Modifications :
- Methoxy group substitution : Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., Cl, CF₃) to alter π-π stacking .
- Piperazine ring substitution : Introduce methyl or cyclopropyl groups to modulate steric effects .
Q. How does the compound’s stability in biological matrices impact pharmacokinetic profiling?
- Methods :
- Plasma stability : Incubate with human/rat plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .
- Microsomal metabolism : Use liver microsomes (CYP450 enzymes) to identify major metabolites (e.g., oxidative demethylation) .
Q. Can host-guest complexation (e.g., with cyclodextrins) improve solubility or bioavailability?
- Protocol :
- Complex formation : Mix the compound with β-cyclodextrin (1:1 molar ratio) in ethanol/water (45°C, 5 hrs) .
- Characterization : Use FT-IR and PXRD to confirm inclusion, and evaluate solubility enhancement via phase-solubility studies .
Data Contradictions and Resolution
- Synthetic yield variability : Discrepancies in yields (e.g., 40–80%) may arise from thiocarbonylation efficiency. Mitigate by optimizing stoichiometry (excess thiophosgene) and reaction time .
- Biological activity conflicts : Inconsistent antimicrobial results across studies may reflect strain-specific resistance. Standardize assays using CLSI guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
